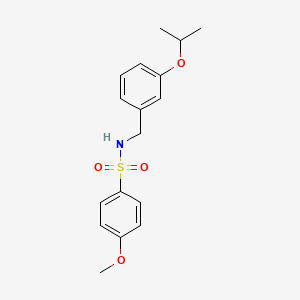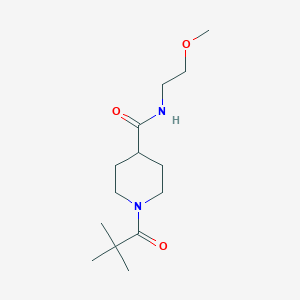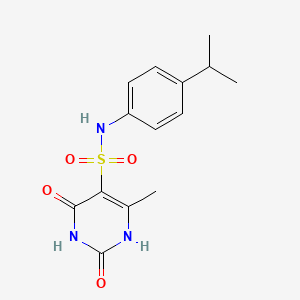![molecular formula C17H26N2O3S B4445955 N-[1-(1-azepanylcarbonyl)propyl]-N-phenylmethanesulfonamide](/img/structure/B4445955.png)
N-[1-(1-azepanylcarbonyl)propyl]-N-phenylmethanesulfonamide
Descripción general
Descripción
N-[1-(1-azepanylcarbonyl)propyl]-N-phenylmethanesulfonamide, commonly known as AZP, is a synthetic compound that belongs to the class of sulfonamide-based drugs. It has been widely used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of AZP is not fully understood, but it is believed to work through the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in various physiological processes, including acid-base regulation, ion transport, and fluid secretion. By inhibiting carbonic anhydrase, AZP may alter these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
AZP has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been demonstrated to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, it has been shown to modulate the activity of certain ion channels and transporters, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZP has several advantages for lab experiments, including its relatively low cost and easy synthesis. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations. These factors should be taken into consideration when designing experiments using AZP.
Direcciones Futuras
There are several potential future directions for research on AZP. These include further investigation into its mechanism of action, optimization of its pharmacological properties, and exploration of its therapeutic potential in various diseases. Additionally, AZP may have applications in other fields, such as materials science and catalysis, which could be explored in future studies.
Conclusion:
In conclusion, AZP is a synthetic compound that has been widely studied for its potential therapeutic properties in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. While further research is needed to fully understand its mechanism of action and optimize its pharmacological properties, AZP has the potential to be a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
AZP has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Propiedades
IUPAC Name |
N-[1-(azepan-1-yl)-1-oxobutan-2-yl]-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-16(17(20)18-13-9-4-5-10-14-18)19(23(2,21)22)15-11-7-6-8-12-15/h6-8,11-12,16H,3-5,9-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYZDYODCFGJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCCC1)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4445872.png)
![N-[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]propan-2-amine hydrochloride](/img/structure/B4445878.png)
![N-(2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445882.png)
![N-(2-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445896.png)

![7-[2-(benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4445912.png)
![3-(4-methylphenyl)-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445918.png)

![2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4445927.png)
![1-[2-(propylsulfonyl)benzoyl]indoline](/img/structure/B4445931.png)
![N,N-dimethyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4445933.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4445940.png)

